[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium uridine-5’-monophosphate is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like RNA, phospholipids, and glycogen . It is the disodium salt form of uridine-5’-monophosphate, which enhances its solubility and stability for nutritional applications . The chemical formula of disodium uridine-5’-monophosphate is C9H13N2O9P with a molecular weight of 368.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of disodium uridine-5’-monophosphate involves several steps:
Mixing Cytidine Monophosphate (CMP) or Sodium Salt: CMP or its sodium salt is mixed with sodium nitrite and deionized water.
Addition of Acid or Anhydride: Acid and/or acid anhydride is added dropwise to the mixture, and the reaction is allowed to continue for 0-6 hours.
Crystallization and Filtration: The reaction solution is adjusted to a pH of 6.4-7.2, mixed with 95% ethanol, and then crystallized and filtered to obtain a crude product.
Recrystallization: The crude product is mixed with water, adjusted to a pH of 7.0-8.5, and then recrystallized and filtered to obtain the final disodium uridine-5’-monophosphate.
Industrial Production Methods
Industrial production methods typically follow similar steps but on a larger scale, ensuring optimal reaction conditions and efficient purification processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium uridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Phosphorylating agents like phosphoric acid and its derivatives are used in substitution reactions.
Major Products
Uridine Diphosphate (UDP): Formed through phosphorylation reactions.
Uridine Triphosphate (UTP): Further phosphorylation of UDP leads to UTP formation.
Scientific Research Applications
Disodium uridine-5’-monophosphate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: Plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing cognitive function.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mechanism of Action
Disodium uridine-5’-monophosphate exerts its effects through several mechanisms:
Nucleotide Synthesis: It serves as a precursor for the synthesis of RNA and other nucleotides.
Metabolic Pathways: It is involved in glycogen synthesis and the hexosamine biosynthetic pathway, which regulates protein modification.
Molecular Targets: Targets include enzymes like uridine phosphorylase and nucleoside diphosphate kinase.
Comparison with Similar Compounds
Similar Compounds
Uridine-5’-monophosphate: The non-disodium form, which has lower solubility and stability compared to the disodium salt.
Uridine Diphosphate (UDP): A phosphorylated derivative involved in glycogen synthesis.
Uridine Triphosphate (UTP): Another phosphorylated derivative essential for RNA synthesis.
Uniqueness
Disodium uridine-5’-monophosphate is unique due to its enhanced solubility and stability, making it more suitable for nutritional and pharmaceutical applications .
Properties
IUPAC Name |
disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.